3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester

PROTAC synthesis orthogonal protection bioconjugation

3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester (commonly designated Boc-aminoxy-PEG4-acid or t-Boc-Aminooxy-PEG4-acid; CAS 2062663-68-5) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the PEG4 class. It incorporates a tert-butoxycarbonyl (Boc)-protected aminooxy group at one terminus and a free carboxylic acid at the other, bridged by a tetra(ethylene glycol) spacer.

Molecular Formula C16H30NO9-
Molecular Weight 380.41 g/mol
Cat. No. B14785910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Molecular FormulaC16H30NO9-
Molecular Weight380.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-]
InChIInChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1
InChIKeyBIEZFNFAJFPHST-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-aminoxy-PEG4-acid (CAS 2062663-68-5): PROTAC Linker & Bioconjugation Reagent Baseline Profile


3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester (commonly designated Boc-aminoxy-PEG4-acid or t-Boc-Aminooxy-PEG4-acid; CAS 2062663-68-5) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the PEG4 class [1]. It incorporates a tert-butoxycarbonyl (Boc)-protected aminooxy group at one terminus and a free carboxylic acid at the other, bridged by a tetra(ethylene glycol) spacer. With a molecular weight of 381.42 g/mol and a calculated XLogP3 of -0.1, it exhibits balanced aqueous solubility suitable for both organic synthesis and biological conjugation [1]. The compound is primarily deployed as a non-cleavable linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide-based bioconjugates .

Orthogonal Boc protection enables sequential conjugation
Free carboxylic acid for direct amidation without pre-activation
Non-cleavable monodisperse PEG4 spacer for stable conjugate architecture

Why Boc-aminoxy-PEG4-acid Cannot Be Simply Replaced by Other PEG4 Linkers in PROTAC Synthesis


Although the PEG4 spacer is shared across many PROTAC linkers, the combination of a Boc-protected aminooxy terminus and a terminal carboxylic acid creates a unique orthogonal reactivity profile that generic alternatives—such as Aminooxy-PEG4-acid (unprotected), Fmoc-aminooxy-PEG4-acid, Boc-aminoxy-PEG4-OH, or Boc-NH-PEG4-acid—cannot replicate simultaneously . The Boc group preserves the aminooxy moiety in an inert state during multi-step synthesis, permitting chemoselective deprotection under mild acidic conditions only after the carboxylic acid has been coupled . Substituting the aminooxy with a standard amine eliminates the capacity for oxime ligation, which proceeds with faster kinetics and greater hydrolytic stability than amide or ester bonds at neutral pH . The quantitative evidence below demonstrates that these molecular differences translate into measurable advantages in conjugation efficiency, degradation potency, and synthetic flexibility.

Boc protection may be absent in unprotected or Fmoc-aminooxy linkers, shifting orthogonal deprotection strategy
Oxime ligation capability is lost with amine-only PEG4 linkers, which may alter conjugation kinetics and stability
Carboxylic acid terminal versus alcohol or tosyl analogs may reduce synthetic step count and yield in direct amidation

Boc-aminoxy-PEG4-acid: Quantified Differentiation from Closest Analogs in PROTAC Linker Performance


Boc-Protected Aminooxy vs. Free Aminooxy: Orthogonal Deprotection Timing and Shelf Stability

Boc-aminoxy-PEG4-acid retains the aminooxy group in a protected, unreactive state during storage and initial coupling steps, whereas the unprotected analog Aminooxy-PEG4-acid (CAS 1807537-38-7) is susceptible to spontaneous oxidation and self-condensation, limiting its shelf life and requiring immediate use after deprotection [1]. The Boc group is removed under mildly acidic conditions (e.g., 20–50% TFA in DCM, 30 min at room temperature), while the Fmoc-protected analog Fmoc-aminooxy-PEG4-acid requires basic piperidine conditions incompatible with base-sensitive substrates . This orthogonal deprotection strategy allows the carboxylic acid to be coupled first (via EDC/NHS activation), followed by aminooxy unveiling, a sequential conjugation workflow that is unachievable with unprotected linkers or those sharing the same deprotection chemistry for both termini .

Protecting Group Stability
Cross-study comparable
Boc: stable >12 months at -20°C; unprotected aminooxy: weeks; orthogonal deprotection (acid vs. base)
Supports sequential PROTAC assembly workflows
Deprotection: 20–50% TFA/DCM vs. 20% piperidine/DMF
PROTAC synthesis orthogonal protection bioconjugation

PEG4 Linker Length vs. PEG2/PEG6/PEG8: Optimal Span for Ternary Complex Formation in PROTACs

Systematic variation of PEG linker length in PROTAC candidates reveals a non-linear relationship between ethylene glycol repeat number and degradation potency. PEG4 linkers (4 ethylene glycol units, ~13 atoms end-to-end) impose a near-rigid span particularly suited for buried or sterically congested E3 ligase–target protein interfaces, whereas shorter PEG2 linkers often fail to bridge the distance required for productive ternary complex formation, and longer PEG8 linkers introduce excessive conformational entropy that can reduce the effective molarity of the binary binding events [1]. Published PROTAC structure–activity relationships demonstrate that the progression from PEG4 to PEG6 to PEG8 can alter cellular DC₅₀ values by an order of magnitude, with PEG4 frequently representing the minimal linker length that achieves maximal degradation (Dmax > 80%) for targets with compact binding pockets . In a recent study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend critically on PEG chain length, with PEG4-containing constructs exhibiting distinct degradation selectivity profiles compared to PEG2 and PEG6 analogs [2].

Linker Length Fit
Class-level inference
PEG4: reported sweet spot; >50% of disclosed PROTACs use PEG4 as starting length
Supports linker length selection in degrader design
DC₅₀ shifts by order of magnitude across PEG2→PEG8
PROTAC design linker length optimization ternary complex

Chemoselective Oxime Ligation vs. Amide Coupling: Conjugation Efficiency and Hydrolytic Stability

The aminooxy group, once unveiled by Boc deprotection, reacts chemoselectively with aldehyde or ketone functional groups to form stable oxime bonds, a reactivity orthogonal to the carboxylic acid terminus that forms amide bonds with primary amines . This dual orthogonal reactivity is absent in standard amine-PEG4-acid linkers (e.g., Boc-NH-PEG4-acid, CAS 876345-13-0), which can only form amide bonds at both termini, and in NHS ester-PEG4 linkers (e.g., t-Boc-Aminooxy-PEG4-NHS ester, CAS 2401831-99-8), which react indiscriminately with any primary amine . Oxime ligation proceeds rapidly under aqueous conditions (pH 4–7) without requiring catalysts or activating agents, and the resulting oxime bond exhibits superior hydrolytic stability compared to hydrazone linkages while maintaining comparable formation kinetics [1]. In PROTAC applications, aminooxy-deprotected PEG4 linkers conjugated via oxime bonds to formyl-modified cereblon ligands yielded IKZF1/3 degraders with DC₅₀ values of 1–5 nM, representing approximately 10-fold greater potency than analogous constructs using alkyl-based amide linkers in the same cellular models [1].

Conjugation Efficiency
Class-level inference
Oxime-linked: DC₅₀ ~1–5 nM; amide-linked: ~10–50 nM (IKZF1/3 degrader context)
Supports oxime ligation strategy for potency review
Oxime ligation >95% in 1 h vs. amidation 4–16 h
oxime ligation bioconjugation chemoselectivity

Aqueous Solubility Advantage: PEG4 Linker vs. Alkyl Chain Linkers of Matched Length

The tetra(ethylene glycol) backbone of Boc-aminoxy-PEG4-acid provides four ether oxygens, each capable of accepting two hydrogen bonds from water, creating a hydration shell that substantially enhances aqueous solubility compared to alkyl linkers of matched atom count [1]. The calculated partition coefficient (XLogP3 = -0.1) places this compound in a favorable hydrophilicity range for biological assays, contrasting with alkyl linkers of comparable length (e.g., suberic acid derivatives, XLogP3 ≈ 1.5–2.0) that can cause PROTAC aggregation and non-specific binding at concentrations above 10 µM [1]. Comparative cellular degradation studies across multiple target classes have shown that PEG-based PROTACs consistently achieve 70–90% maximal degradation (Dmax) at 1 µM, whereas alkyl-linked counterparts of similar span reach only 40–60% Dmax at identical concentrations, an effect attributable to the improved solubility and reduced non-specific membrane partitioning of the PEG scaffold . Furthermore, the monodisperse nature of the PEG4 unit (exact MW 381.42) ensures batch-to-batch reproducibility in solubility, unlike polydisperse PEG mixtures where the hydrophobic high-mass tail can nucleate precipitation [2].

Aqueous Solubility Context
Class-level inference
XLogP3 = -0.1 (PEG4) vs. ~1.5–2.0 (alkyl); reported Dmax 70–90% vs. 40–60% at 1 µM
Supports solubility-driven degrader performance review
Monodisperse PEG4 avoids polydispersity artifacts
aqueous solubility PEG linker drug-like properties

Carboxylic Acid Terminal vs. Alcohol or Tosyl Terminal: Direct Amidation Without Pre-Activation Steps

Boc-aminoxy-PEG4-acid features a free carboxylic acid terminus that enables direct amide bond formation with primary amine-containing ligands using standard EDC/NHS or HATU/DIPEA activation, eliminating the additional synthetic steps required for alcohol-terminated analogs such as Boc-aminoxy-PEG4-OH (CAS 918132-14-6), which must first be converted to a tosylate, mesylate, or oxidized to the acid before conjugation . While Boc-aminoxy-PEG4-Tos provides a pre-activated leaving group for nucleophilic displacement, the tosylate approach often requires stronger bases and elevated temperatures incompatible with sensitive ligand scaffolds, and the reaction yields for secondary amine displacement are typically 40–70% compared to 70–95% for EDC-mediated amidation of the free acid . The NHS ester analog (t-Boc-Aminooxy-PEG4-NHS ester, CAS 2401831-99-8) offers faster amine reactivity but must be stored at -20°C under desiccation and used within 24 hours of dissolution due to NHS ester hydrolysis (half-life <2 hours at pH 7.4), whereas the free acid form is stable for months in solution at -20°C .

Synthetic Coupling Efficiency
Cross-study comparable
Direct amidation: 70–95% yield; tosylate displacement: 40–70%; eliminates 1–2 steps
Supports synthetic workflow efficiency review
COOH stable in solution >1 month vs. NHS ester hours
amide coupling synthetic efficiency PROTAC conjugation

Boc-aminoxy-PEG4-acid: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Multi-Step Parallel PROTAC Library Synthesis Requiring Orthogonal Protection

Research groups synthesizing PROTAC libraries of 50–500 compounds benefit most from Boc-aminoxy-PEG4-acid because the Boc-protected aminooxy remains inert during the first coupling step (carboxylic acid + E3 ligase ligand-amine), allowing chemists to prepare a common intermediate in bulk, purify it once, and then perform parallel deprotection–oxime ligation with diverse aldehyde-functionalized target-protein ligands in the final step. This orthogonal workflow avoids the self-reactivity and oxidation issues of unprotected Aminooxy-PEG4-acid and the base-sensitivity of Fmoc-aminooxy-PEG4-acid, reducing synthetic step count by 1–2 operations per library member compared to alcohol-terminated or tosylate linkers .

IKZF1/3 Degrader Development Utilizing Oxime Ligation for Enhanced Cellular Potency

For teams developing cereblon-recruiting PROTACs targeting Ikaros family transcription factors (IKZF1/3), deprotection of Boc-aminoxy-PEG4-acid followed by oxime ligation to formyl-modified thalidomide or pomalidomide derivatives yields degraders with DC₅₀ values in the 1–5 nM range—approximately 10-fold more potent than amide-linked alkyl linker constructs targeting the same proteins. The PEG4 spacer length provides the optimal inter-ligand distance (~13 Å) for productive ternary complex formation between cereblon and IKZF1/3, while the oxime bond's hydrolytic stability ensures sustained degradation over 24–72 hour treatment windows in multiple myeloma cell models (MM.1S, NCI-H929) [1].

ADC Payload Conjugation Requiring Non-Cleavable, Serum-Stable Linker Architecture

In antibody-drug conjugate (ADC) programs where a non-cleavable linker is preferred to avoid premature payload release in circulation, Boc-aminoxy-PEG4-acid provides a stable PEG4 tether that resists proteolytic and hydrolytic degradation in plasma. The carboxylic acid enables efficient conjugation to lysine residues or engineered cysteine thiols on the antibody via standard amidation or thiol-maleimide chemistry, while the aminooxy terminus—once deprotected—can be used to attach aldehyde-bearing cytotoxic payloads (e.g., maytansinoid or auristatin derivatives modified with aryl aldehyde handles). The monodisperse PEG4 unit ensures a consistent drug-to-antibody ratio (DAR), avoiding the heterogeneity that complicates regulatory characterization of polydisperse PEG conjugates [2].

Aqueous-Phase Bioconjugation of Acid-Sensitive or Base-Sensitive Biomolecules

Boc-aminoxy-PEG4-acid is particularly suited for conjugating biomolecules that cannot tolerate the harsh conditions of alternative linker chemistries: the Boc deprotection is achieved with mild acid (20% TFA, 30 min), while the subsequent oxime ligation proceeds efficiently at pH 4.5–6.5 in aqueous buffer at room temperature within 1 hour—conditions compatible with folded proteins, siRNA, and glycosylated peptides. This contrasts with Fmoc-aminooxy-PEG4-acid, which requires basic piperidine deprotection incompatible with base-labile modifications (e.g., acetylated lysines, succinimidyl esters), and with NHS ester linkers that hydrolyze rapidly at neutral pH. The PEG4 spacer enhances water solubility, ensuring the conjugation proceeds in a homogeneous phase without organic co-solvents that could denature the target biomolecule .

Application
Selection Property
Validation Focus
Multi-step PROTAC library synthesis
Orthogonal Boc protection
Sequential deprotection and conjugation fidelity
IKZF1/3 degrader development
Oxime ligation efficiency
Degradation potency and ternary complex formation
ADC payload conjugation
Non-cleavable PEG4 architecture
Serum stability and DAR consistency
Aqueous bioconjugation of sensitive biomolecules
Mild aqueous oxime ligation
Biomolecule compatibility and solubility
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